
Linopirdine
概述
描述
Linopirdine is a cognition-enhancing drug known for its unique mechanism of action. It is chemically identified as 1-phenyl-3,3-bis(pyridin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one. This compound has been extensively studied for its potential to enhance neurotransmitter release, particularly acetylcholine, which plays a crucial role in cognitive functions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Linopirdine involves several key steps:
Amide Formation: The reaction between diphenylamine and oxalyl chloride forms an intermediate.
Cyclization: Heating the intermediate leads to the formation of 1-phenylisatin.
Reaction with 4-Picoline: Under phase transfer catalysis with a quaternary salt, the intermediate reacts with 4-picoline to form a carbinol.
Dehydration: The carbinol undergoes dehydration using acetic anhydride.
Reduction: The olefin is reduced to form the indolone.
Alkylation: The final step involves alkylation with 4-picolylchloride using hydroxide as the base to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to enhance yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions: Linopirdine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the this compound molecule .
科学研究应用
Cognitive Enhancement
Clinical Trials : Linopirdine was initially developed for treating Alzheimer's disease. A randomized controlled trial involving 382 patients with mild to moderate Alzheimer's disease demonstrated that this compound significantly improved cognitive performance compared to placebo over a six-month period. The trial reported notable improvements in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) scores at three months .
Animal Studies : In murine models, this compound has been shown to reverse age-related declines in cognitive function by enhancing acetylcholine release in the hippocampus. This effect is mediated through its action on KCNQ channels and is critical for synaptic plasticity .
Pain Modulation
This compound's interaction with TRPV1 channels suggests potential applications in pain management. By acting as an agonist for these channels, this compound may enhance nociceptive signaling under certain conditions, indicating a dual role in both enhancing and modulating pain responses depending on concentration and context .
Pharmacological Properties
The pharmacological profile of this compound includes:
- KCNQ Channel Blockade : Selectively inhibits the M-current with an IC50 of approximately 2.4 µM, leading to increased neurotransmitter release.
- TRPV1 Agonism : Enhances intracellular calcium levels through TRPV1 activation, contributing to its effects on pain modulation.
- Neurotransmitter Release : Increases the release of key neurotransmitters involved in cognition and mood regulation .
Case Studies and Research Findings
作用机制
Linopirdine is compared with other cognition-enhancing compounds such as:
XE991: A more potent analog with greater in vitro and in vivo potency.
DMP 543: Another potent analog with a longer duration of action and higher efficacy in enhancing acetylcholine release.
Uniqueness: this compound’s unique mechanism of action and its ability to selectively enhance neurotransmitter release under stimulated conditions make it distinct from other compounds in its class .
相似化合物的比较
- XE991
- DMP 543
- Aminopyridines
Linopirdine remains a valuable compound in the field of cognitive enhancement and neuropharmacology, with ongoing research exploring its full potential and applications.
生物活性
Linopirdine, a compound primarily recognized for its role as a blocker of voltage-gated potassium channels from the Kv7 (KCNQ) family, has garnered attention for its potential therapeutic applications, particularly in neurological disorders such as Alzheimer's disease. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical trial outcomes, and relevant case studies.
This compound's primary mechanism involves the inhibition of M-current, which is crucial in regulating neuronal excitability. This inhibition is mediated through its action on Kv7 channels, leading to increased neuronal firing. Additionally, this compound has been shown to act as an agonist of the TRPV1 (transient receptor potential vanilloid type 1) ion channel, which is involved in pain signaling. Research indicates that this compound can sensitize TRPV1 channels to heat and enhance intracellular calcium levels in cells expressing TRPV1 .
Summary of Mechanisms
Mechanism | Description |
---|---|
Kv7 Channel Blockade | Inhibits M-current, increasing neuronal excitability |
TRPV1 Agonism | Sensitizes TRPV1 channels to heat and increases calcium influx |
Clinical Trials and Efficacy
This compound has been evaluated in clinical settings, particularly for its effects on cognitive function in Alzheimer's disease patients. A randomized controlled trial involving 382 participants assessed the efficacy and safety of this compound compared to a placebo. The study found no significant differences in cognitive outcomes between the this compound and placebo groups at six months, although some secondary measures indicated initial improvements .
Key Findings from Clinical Trials
- Participants : 382 patients with mild to moderate Alzheimer's disease
- Primary Outcome : No significant difference in ADAS-Cog scores between this compound and placebo groups
- Adverse Events : Higher incidence of liver function test elevations in this compound patients (41%) compared to placebo (36%) .
Case Studies
A notable case study examined the effects of this compound on cognitive enhancement. Despite its initial promise as a cognitive enhancer due to its action on acetylcholine release, subsequent studies indicated that it did not yield significant improvements in cognitive assessments when compared to placebo controls .
Summary of Case Study Outcomes
Study Type | Outcome |
---|---|
Cognitive Enhancement | No significant improvement over placebo |
Adverse Effects | Increased liver enzyme levels observed |
属性
IUPAC Name |
1-phenyl-3,3-bis(pyridin-4-ylmethyl)indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22/h1-17H,18-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJCDKJIEMIWRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045163 | |
Record name | 1,3-Dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-Indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105431-72-9 | |
Record name | Linopirdine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105431-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Linopirdine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105431729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Linopirdine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13806 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,3-Dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-Indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LINOPIRDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5TB3NZ94T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。